molecular formula C23H17N5OS B2923410 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline CAS No. 303788-22-9

7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Cat. No. B2923410
CAS RN: 303788-22-9
M. Wt: 411.48
InChI Key: ZXDXJSNBKGYYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, also known as MPTQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in medicine. MPTQ is a quinoline derivative that has a tetrazole ring and a thioether group attached to it. This compound has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is not fully understood, but it is thought to involve the inhibition of various cellular pathways. For example, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to inhibit the production of reactive oxygen species, which can contribute to inflammation and oxidative stress.
Biochemical and physiological effects:
7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokine production, and the reduction of oxidative stress. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular pathways. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has a low toxicity profile, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in lab experiments is its relatively complex synthesis method, which may make it more difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, including:
1. Further investigation of its antitumor activity and potential use as a cancer therapeutic agent.
2. Studies on its anti-inflammatory effects and potential use in treating inflammatory diseases.
3. Investigation of its antimicrobial activity and potential use as an antibiotic.
4. Studies on its mechanism of action and potential targets for drug development.
5. Further optimization of its synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves a multi-step process, starting with the reaction of 2-chloro-3-methoxybenzoic acid with 2-aminobenzophenone in the presence of a base. This reaction results in the formation of a ketone intermediate, which is then reacted with sodium hydride and 1-phenyl-1H-tetrazole-5-thiol to form 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.

Scientific Research Applications

7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been the subject of several scientific studies due to its potential applications in medicine. One study found that 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

7-methoxy-4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5OS/c1-29-18-12-13-19-20(16-8-4-2-5-9-16)15-22(24-21(19)14-18)30-23-25-26-27-28(23)17-10-6-3-7-11-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDXJSNBKGYYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

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